molecular formula C8H7NO3 B1267181 Acetic Acid Cyano-Furan-2-Yl-Methyl Ester CAS No. 118317-17-2

Acetic Acid Cyano-Furan-2-Yl-Methyl Ester

Cat. No.: B1267181
CAS No.: 118317-17-2
M. Wt: 165.15 g/mol
InChI Key: CGGSYJJOFDQNJX-UHFFFAOYSA-N
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Description

Acetic Acid Cyano-Furan-2-Yl-Methyl Ester is an organic compound that features a furan ring, a cyano group, and an ester functional group This compound is of interest due to its unique structure, which combines the reactivity of the cyano group with the stability of the ester and the aromaticity of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetic Acid Cyano-Furan-2-Yl-Methyl Ester typically involves the esterification of cyanoacetic acid with a furan-containing alcohol. One common method is the reaction of cyanoacetic acid with furan-2-yl-methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Furan-2-yl-methylamine.

    Substitution: Furan-2-yl-methylamide or furan-2-yl-methanol.

Scientific Research Applications

Acetic Acid Cyano-Furan-2-Yl-Methyl Ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of Acetic Acid Cyano-Furan-2-Yl-Methyl Ester depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the furan ring provides aromatic stability, facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

    Furan-2-Carboxylic Acid: Similar in structure but lacks the cyano and ester groups.

    Cyanoacetic Acid: Contains the cyano group but lacks the furan ring.

    Methyl Furan-2-Carboxylate: Contains the furan ring and ester group but lacks the cyano group.

Uniqueness: Acetic Acid Cyano-Furan-2-Yl-Methyl Ester is unique due to the combination of the cyano group, ester functionality, and furan ring. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

[cyano(furan-2-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6(10)12-8(5-9)7-3-2-4-11-7/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGSYJJOFDQNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118317-17-2
Record name ALPHA-CYANOFURFURYL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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